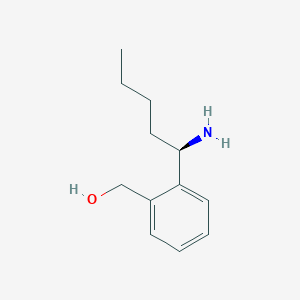

(R)-(2-(1-Aminopentyl)phenyl)methanol

Description

(R)-(2-(1-Aminopentyl)phenyl)methanol is a chiral organic compound featuring a phenylmethanol backbone substituted with a pentylamine group at the ortho position. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (calculated). The compound’s stereochemistry (R-configuration) and extended alkyl chain distinguish it from simpler analogs.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

[2-[(1R)-1-aminopentyl]phenyl]methanol |

InChI |

InChI=1S/C12H19NO/c1-2-3-8-12(13)11-7-5-4-6-10(11)9-14/h4-7,12,14H,2-3,8-9,13H2,1H3/t12-/m1/s1 |

InChI Key |

VQJPGUZSMYKMLX-GFCCVEGCSA-N |

Isomeric SMILES |

CCCC[C@H](C1=CC=CC=C1CO)N |

Canonical SMILES |

CCCCC(C1=CC=CC=C1CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-(1-Aminopentyl)phenyl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of ®-(2-(1-Aminopentyl)phenyl)ketone using a chiral catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a hydrogen source such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of ®-(2-(1-Aminopentyl)phenyl)methanol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient conversion of the ketone precursor to the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

®-(2-(1-Aminopentyl)phenyl)methanol undergoes various chemical reactions, including:

Reduction: Further reduction of the compound can lead to the formation of the corresponding amine or alkane.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Amines, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-(2-(1-Aminopentyl)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(2-(1-Aminopentyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. It may also participate in enzymatic reactions, influencing metabolic pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key differences among (R)-(2-(1-Aminopentyl)phenyl)methanol and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Alkyl Chain Impact: The pentyl chain in the main compound increases hydrophobicity compared to the propyl (C₃) variant and the non-alkylated (2-Aminophenyl)methanol. This reduces solubility in polar solvents but may enhance membrane permeability in biological systems.

- Stereochemistry : The R-configuration in the main compound and its propyl analog could influence enantioselective interactions, such as binding to chiral receptors or catalysts.

Crystallographic and Hydrogen Bonding Features

- (2-Aminophenyl)methanol (): Forms hydrogen-bonded layers via N–H⋯O and O–H⋯N interactions, creating a supramolecular architecture parallel to the (011) plane . This dense network likely contributes to higher melting points and crystalline stability.

- This compound: The pentyl chain may disrupt extensive hydrogen bonding, favoring van der Waals interactions between alkyl groups.

- (R)-(2-(1-Aminopropyl)phenyl)methanol: Limited hydrogen bonding data are available (), but its propyl chain balances hydrophobicity and polar interactions better than the pentyl variant.

Functional and Application Differences

- Pharmaceutical Relevance : Longer alkyl chains (e.g., pentyl) are often associated with improved lipid solubility, enhancing blood-brain barrier penetration in drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.